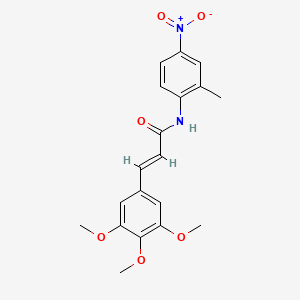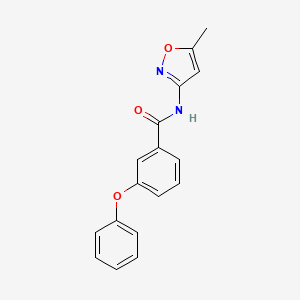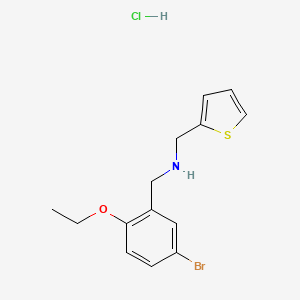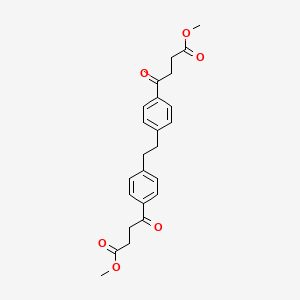![molecular formula C20H23N3O2 B5356429 N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, commonly known as MPAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a small molecule that belongs to the class of amides and has a molecular weight of 378.48 g/mol.
Mécanisme D'action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. MPAA also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and spinal cord injury. It also exhibits neuroprotective effects by reducing the production of reactive oxygen species (ROS) and preventing the death of neurons. MPAA has also been found to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPAA in lab experiments is its low toxicity and high solubility in water. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MPAA is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the research on MPAA. One of the areas of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of focus is the investigation of its potential use in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the development of novel drug delivery systems may enhance its bioavailability and efficacy in vivo.
In conclusion, MPAA is a promising compound that has shown potential therapeutic applications in various fields of research. Its anti-inflammatory, analgesic, and neuroprotective properties make it a valuable candidate for the treatment of several neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 2-methyl-5-nitrobenzene-1-carboxylic acid with 4-phenyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with sodium borohydride to obtain the final product, MPAA.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. MPAA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-9-17(14-19(15)21-16(2)24)20(25)23-12-10-22(11-13-23)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXJSITRHHNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)


![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)


![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![4-(4-fluorophenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5356435.png)
